molecular formula C7H16ClNO2 B2557143 (2S)-2-Amino-4-methylhexanoic acid;hydrochloride CAS No. 2377030-47-0

(2S)-2-Amino-4-methylhexanoic acid;hydrochloride

Cat. No. B2557143
CAS RN: 2377030-47-0
M. Wt: 181.66
InChI Key: SPQQAYQGFFZOGP-PQAGPIFVSA-N
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Description

(2S)-2-Amino-4-methylhexanoic acid;hydrochloride, also known as L-Norvaline, is a non-proteinogenic amino acid that is commonly found in food products such as dairy, meat, and grains. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. In

Scientific Research Applications

Natural Products and Biochemical Studies

  • Discovery in Fungi : Amino acids with similar structures, such as 2-amino-3-hydroxyhex-4-ynoic acid, have been identified in natural products like Tricholomopsis rutilans, showcasing the diversity of amino acids in nature and their potential biological activities (Niimura & Hatanaka, 1974).
  • Role in Chemical Synthesis : The synthesis and application of derivatives like 3-amino-2-hydroxy-5-methylhexanoic acid demonstrate the utility of these compounds in chemical synthesis, including their use as chiral auxiliaries and in peptide synthesis (Solladié-Cavallo & Khiar, 1990).

Synthetic Applications and Material Science

  • Cyclodepsipeptides Synthesis : Amino acid derivatives, such as 2-amino-6-mercaptohexanoic acid, have been used in the synthesis of cyclodepsipeptides, showcasing their importance in the creation of cyclic peptides with potential biological activities (Adeva et al., 1995).
  • Corrosion Inhibition : Schiff's bases derived from lysine (similar to 2-amino-4-methylhexanoic acid) and aromatic aldehydes have been evaluated as corrosion inhibitors for mild steel, highlighting the application of amino acid derivatives in materials science (Gupta et al., 2016).

Pharmacological and Environmental Implications

  • Detoxification of Carcinogens : Hydroxamic acids, related to amino acid derivatives, have been found to detoxify carcinogenic compounds through an unusual mechanism, illustrating the potential of these compounds in environmental and biomedical applications (Zhu et al., 2010).

Future Directions

The future directions for research on “(2S)-2-Amino-4-methylhexanoic acid;hydrochloride” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields, such as medicine, biochemistry, and materials science, could be investigated .

properties

IUPAC Name

(2S)-2-amino-4-methylhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5?,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQQAYQGFFZOGP-PQAGPIFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2377030-47-0
Record name (2S)-2-amino-4-methylhexanoic acid hydrochloride
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